molecular formula C8H4BrNO3 B1459859 2-Bromo-5-cyano-4-hydroxybenzoic acid CAS No. 1807078-80-3

2-Bromo-5-cyano-4-hydroxybenzoic acid

Cat. No.: B1459859
CAS No.: 1807078-80-3
M. Wt: 242.03 g/mol
InChI Key: LDERUMSGIXARDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-cyano-4-hydroxybenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of bromine, cyano, and hydroxy functional groups attached to a benzene ring. This compound appears as a white crystalline powder and is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-4-hydroxybenzoic acid typically involves the bromination of 5-cyano-4-hydroxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyano-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the cyano group can be reduced to an amine.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

  • Substituted benzoic acids
  • Biaryl compounds
  • Amino derivatives of benzoic acids

Scientific Research Applications

2-Bromo-5-cyano-4-hydroxybenzoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • 4-Bromo-2-hydroxybenzoic acid
  • 5-Bromo-2-hydroxybenzoic acid

Comparison: 2-Bromo-5-cyano-4-hydroxybenzoic acid is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. Compared to 4-Bromo-2-hydroxybenzoic acid and 5-Bromo-2-hydroxybenzoic acid, the cyano group in this compound enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-bromo-5-cyano-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-6-2-7(11)4(3-10)1-5(6)8(12)13/h1-2,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERUMSGIXARDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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